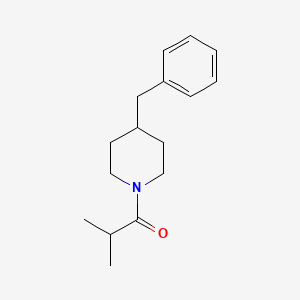![molecular formula C18H20N6O B6232156 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one CAS No. 2580179-95-7](/img/new.no-structure.jpg)
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability, yield, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones with different functional groups .
Scientific Research Applications
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Medicine: It has shown promise as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer
Mechanism of Action
The mechanism of action of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Imatinib: A therapeutic agent used to treat leukemia, which also contains a piperazine moiety.
Palbociclib: An experimental drug for breast cancer treatment that selectively inhibits cyclin-dependent kinases.
Uniqueness
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one is unique due to its specific chemical structure, which combines a quinazolinone core with a piperazine and pyridine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
CAS No. |
2580179-95-7 |
|---|---|
Molecular Formula |
C18H20N6O |
Molecular Weight |
336.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



